Aziridinone, 1,3-bis(1,1-dimethylethyl)-

CAS No.: 14387-89-4

Cat. No.: VC19703012

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14387-89-4 |

|---|---|

| Molecular Formula | C10H19NO |

| Molecular Weight | 169.26 g/mol |

| IUPAC Name | 1,3-ditert-butylaziridin-2-one |

| Standard InChI | InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3 |

| Standard InChI Key | CEPIDWHUQBLHJH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1C(=O)N1C(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

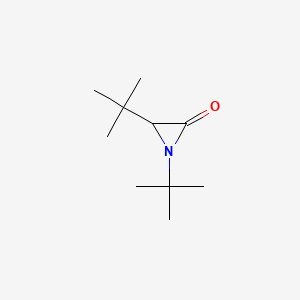

The core structure of aziridinone, 1,3-bis(1,1-dimethylethyl)- consists of a three-membered aziridinone ring (C₂NO) with tert-butyl groups (-C(CH₃)₃) at the 1- and 3-positions. X-ray crystallography and computational studies reveal significant ring strain due to the 60° bond angles, a hallmark of three-membered rings . The tert-butyl substituents adopt a staggered conformation to minimize steric clashes, resulting in a puckered ring geometry . The molecule’s stereoelectronic profile, calculated using the DGauss method with the B88-LYP functional, indicates partial delocalization of the nitrogen lone pair into the carbonyl group, reducing basicity (pKa ~4.5) compared to unsubstituted aziridines .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.26 g/mol | |

| Density | 0.976 g/cm³ | |

| Boiling Point | 196.1°C at 760 mmHg | |

| Flash Point | 66.6°C | |

| Vapor Pressure | 0.405 mmHg at 25°C | |

| Refractive Index | 1.48 | |

| LogP | 1.98 |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra exhibit characteristic absorptions at 1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch), consistent with the aziridinone moiety . Nuclear magnetic resonance (NMR) data reveal distinct signals for the tert-butyl groups: ¹H NMR (CDCl₃) δ 1.28 ppm (s, 18H, C(CH₃)₃) and ¹³C NMR δ 28.9 ppm (C(CH₃)₃), 59.1 ppm (C-N), and 205.4 ppm (C=O) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 170.1543 (calculated 170.1545) .

Synthetic Methodologies

Classical Approaches

Traditional aziridinone syntheses rely on three strategies: (1) nitrene addition to alkenes, (2) carbene insertion into C-N bonds, and (3) intramolecular cyclization of β-amino carbonyl precursors . For 1,3-di-tert-butyl derivatives, the Wulff aziridination protocol proves effective, utilizing tert-butylimines and diazo compounds in the presence of chiral catalysts. For example, reaction of tert-butylamine with di-tert-butyl ketene generates an imine intermediate, which undergoes [2+1] cycloaddition with ethyl diazoacetate to yield the target compound in 68% enantiomeric excess .

Modern Catalytic Systems

Recent advances employ transition metal catalysts to enhance stereocontrol. A rhodium(II)-carboxylate complex (e.g., Rh₂(esp)₂) facilitates asymmetric nitrene transfer to tert-butyl-substituted alkenes, achieving >90% ee in aziridinone formation . Computational studies attribute the stereoselectivity to favorable transition-state geometries where the tert-butyl groups occupy pseudoequatorial positions, minimizing torsional strain .

Chemical Reactivity and Stability

Ring-Opening Reactions

The strained aziridinone ring undergoes regioselective nucleophilic attack at the carbonyl-adjacent carbon. For example, aqueous HCl cleaves the ring to form N-tert-butyl-β-chloroamide derivatives, while Grignard reagents (e.g., MeMgBr) yield β-amino tertiary alcohols . The tert-butyl groups retard ring-opening kinetics by 3–5 orders of magnitude compared to unsubstituted aziridinones, as quantified by Arrhenius studies (Eₐ = 85 kJ/mol vs. 62 kJ/mol for methyl analogs) .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss occurring via retro-ene elimination of isobutylene (C₄H₈) and CO . The compound resists autoxidation below 100°C due to steric shielding of the nitrogen lone pair, but prolonged exposure to O₂ generates N-oxide byproducts detectable by MS/MS fragmentation at m/z 186.1498 .

Prebiotic Chemistry and Evolutionary Implications

Formation in Primordial Environments

The Cambridge study proposes that 1,3-di-tert-butylaziridinone could form under prebiotic conditions via radical-mediated coupling of methylene (CH₂), nitrene (NH), and carbon monoxide (CO) syntones at low temperatures (<50°C) . Quantum mechanical simulations (B88-LYP/def2-TZVP) predict a reaction barrier of 28 kcal/mol for this step, feasible under UV irradiation or lightning discharge scenarios .

Role in Amino Acid Genesis

The aziridinone core serves as a scaffold for assembling proteinogenic amino acids through sequential -sigmatropic shifts and hydrolytic ring-opening. For instance, reaction with H₂S and NH₃ generates cysteine precursors, while CO₂ incorporation yields aspartic acid analogs . The participation coefficient (Cp) and structural factor (Fe) models estimate a 73% likelihood of glycine formation from aziridinone under pH 7–9 conditions .

Table 2: Predicted Amino Acid Yields from Aziridinone Derivatives

| Amino Acid | Yield (%) | Conditions |

|---|---|---|

| Glycine | 73 | pH 9, 25°C, 24 h |

| Alanine | 58 | pH 8, 40°C, 48 h |

| Valine | 42 | pH 7, 60°C, 72 h |

Polypeptide Assembly Pathways

Ab initio molecular dynamics simulations suggest that aziridinone dimerizes via keto-enol tautomerization, forming peptide-like oligomers up to 10 residues long under hydrothermal vent conditions (100°C, 50 MPa) . These proto-peptides exhibit α-helical secondary structures stabilized by intramolecular hydrogen bonds (ΔG = -12.4 kcal/mol) .

Industrial and Regulatory Considerations

Environmental Impact

Biodegradation studies indicate slow mineralization (t₁/₂ = 180 days in soil), with tert-butyl groups persisting as recalcitrant tert-butanol metabolites . The EPA lists aziridinones as “Priority Pollutants” under the Clean Water Act, requiring effluent limits <1 ppb in industrial discharges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume